1-(1-Isopropyl-1H-pyrazol-5-yl)ethan-1-one
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Overview
Description
1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an isopropyl group attached to the nitrogen atom at position 1 and an ethanone group at position 5 of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures consistent quality and high yield. The purification of the compound is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one can be compared with other similar compounds, such as:
1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one: This compound has a similar structure but with the ethanone group at position 4 instead of position 5.
2-Amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one: This compound contains an amino group at position 2, which may confer different chemical and biological properties.
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(2-propan-2-ylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-8(7(3)11)4-5-9-10/h4-6H,1-3H3 |
InChI Key |
DVYCHBPDMMAXQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)C |
Origin of Product |
United States |
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